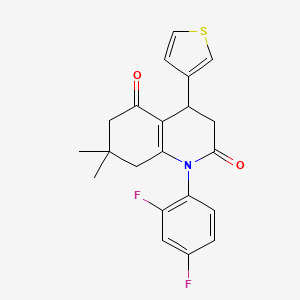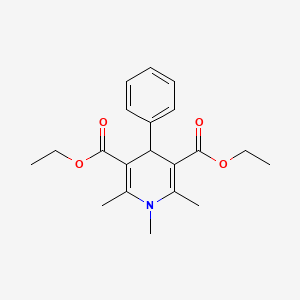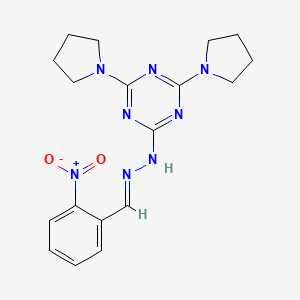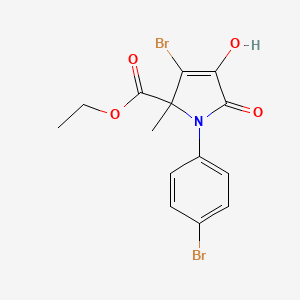![molecular formula C20H23NO7 B15005187 3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid](/img/structure/B15005187.png)
3-(4-Methoxyphenyl)-3-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID is an organic compound that features both methoxy and formamido functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. A common approach might include:
Formation of the core structure: This could involve a Friedel-Crafts acylation to introduce the methoxyphenyl group.
Introduction of the formamido group: This might be achieved through a formylation reaction followed by amination.
Final assembly: The propanoic acid moiety could be introduced via a Grignard reaction or similar carbon-carbon bond-forming reaction.
Industrial Production Methods
Industrial production would likely scale up these reactions using optimized conditions to maximize yield and purity. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The formamido group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
科学的研究の応用
3-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme interactions.
Medicine: Possible therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals.
作用機序
The mechanism of action would depend on the specific biological target. Generally, compounds with methoxy and formamido groups can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would require experimental validation.
類似化合物との比較
Similar Compounds
3-(4-METHOXYPHENYL)PROPANOIC ACID: Lacks the formamido group.
3-(3,4,5-TRIMETHOXYPHENYL)PROPANOIC ACID: Lacks the formamido group.
3-(4-METHOXYPHENYL)-3-FORMAMIDOPROPANOIC ACID: Lacks the trimethoxyphenyl group.
Uniqueness
The combination of methoxy and formamido groups in 3-(4-METHOXYPHENYL)-3-[(3,4,5-TRIMETHOXYPHENYL)FORMAMIDO]PROPANOIC ACID may confer unique biological activities and chemical reactivity, making it a compound of interest for further research.
特性
分子式 |
C20H23NO7 |
|---|---|
分子量 |
389.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-3-[(3,4,5-trimethoxybenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C20H23NO7/c1-25-14-7-5-12(6-8-14)15(11-18(22)23)21-20(24)13-9-16(26-2)19(28-4)17(10-13)27-3/h5-10,15H,11H2,1-4H3,(H,21,24)(H,22,23) |
InChIキー |
KJNLCHVJMMHBSW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amino}acetamide](/img/structure/B15005104.png)
![3-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B15005116.png)
![4-[(1H-benzimidazol-2-ylmethyl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B15005133.png)
![3-amino-N-[(2-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005140.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B15005144.png)
![Ethyl 4-(3-{[4-(ethoxycarbonyl)phenyl]amino}-5-(4-ethoxyphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL)benzoate](/img/structure/B15005150.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B15005151.png)

![11-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15005154.png)
![6',6'-Dimethyl-2'-(methylsulfanyl)-4-(thiophen-2-YL)-3,4,5',6'-tetrahydro-3'H-spiro[1-benzopyran-2,4'-pyrimidine]-7,8-diol](/img/structure/B15005158.png)
![1-[8-(4-Ethylphenyl)-1-(3-nitrophenyl)-6-phenyl-4-thia-1,2,6,7-tetraazaspiro[4.5]deca-2,7-dien-3-yl]ethanone](/img/structure/B15005163.png)



